5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide
Overview
Description
5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide, also known as CFNS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide involves the inhibition of various enzymes and proteins involved in cell proliferation, inflammation, and bacterial growth. 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in various cancer cells. 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. In bacterial growth, 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folate, an essential nutrient for bacterial growth.
Biochemical and Physiological Effects
5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and inhibition of bacterial growth. 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide achieves these effects by inhibiting various enzymes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and yield, and its potential applications in various fields such as cancer therapy, anti-inflammatory agents, and antimicrobial agents. However, 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide also has some limitations, including its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide, including its potential applications in combination therapy with other anticancer agents, its use as a diagnostic tool for cancer detection, and its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide, as well as its potential side effects and toxicity.
Scientific Research Applications
5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer therapy, anti-inflammatory agents, and antimicrobial agents. In cancer therapy, 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide achieves this by inducing apoptosis and inhibiting cell proliferation. In anti-inflammatory agents, 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In antimicrobial agents, 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-2-20-13-8-7-10(15)9-14(13)21(18,19)17-12-6-4-3-5-11(12)16/h3-9,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQXUYMTEZUISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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